Product packaging for 2-Iodo-6-nitrobenzo[d]thiazole(Cat. No.:)

2-Iodo-6-nitrobenzo[d]thiazole

Cat. No.: B11816055
M. Wt: 306.08 g/mol
InChI Key: KOVIXLKJLPARSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-6-nitrobenzo[d]thiazole (CAS 1131-76-6) is a benzothiazole derivative of high interest in synthetic and medicinal chemistry. This compound features a reactive iodine atom at the 2-position and an electron-withdrawing nitro group at the 6-position of the benzothiazole core, making it a versatile precursor for cross-coupling reactions and further functionalization . Benzothiazoles, particularly those substituted at the C2 position, are privileged structures in drug discovery due to their broad spectrum of biological activities . The iodine substituent on this scaffold allows for efficient structural elaboration via metal-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular hybrids for pharmaceutical and materials science applications . Such molecular hybrids are actively investigated for their potential in creating new therapeutics, including agents with antitumor, antiviral, and anti-inflammatory properties . This product is intended for research purposes as a key synthetic intermediate. It can be used to develop novel compounds for screening against various biological targets or for creating advanced materials. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3IN2O2S B11816055 2-Iodo-6-nitrobenzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3IN2O2S

Molecular Weight

306.08 g/mol

IUPAC Name

2-iodo-6-nitro-1,3-benzothiazole

InChI

InChI=1S/C7H3IN2O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H

InChI Key

KOVIXLKJLPARSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)I

Origin of Product

United States

Synthetic Methodologies for 2 Iodo 6 Nitrobenzo D Thiazole and Its Precursors

Established Synthetic Pathways to the Benzothiazole (B30560) Scaffold

The construction of the core benzothiazole structure is a critical first step and can be achieved through several established synthetic routes. These pathways typically involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring, starting from appropriately substituted aniline (B41778) derivatives.

Cyclization Reactions from Substituted Aniline Derivatives

A primary and widely utilized method for constructing the benzothiazole scaffold involves the cyclization of substituted anilines. One of the most common approaches is the reaction of an ortho-aminothiophenol with various electrophilic reagents such as carboxylic acids, acyl chlorides, or aldehydes. researchgate.net This condensation reaction directly forms the thiazole ring fused to the benzene ring. For instance, the reaction of 2-aminothiophenol (B119425) with a suitable carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid can yield a 2-substituted benzothiazole. rjpbcs.com

Various catalysts and reaction conditions have been developed to optimize these cyclization reactions. For example, iodine has been used to promote the condensation of 2-aminothiophenol with aldehydes in dimethylformamide (DMF). organic-chemistry.org Additionally, Brønsted acids can catalyze the cyclization of 2-aminothiophenols with β-diketones under metal-free conditions. organic-chemistry.org

Another significant route starting from substituted anilines is the reaction with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), in the presence of an oxidizing agent like bromine. researchgate.netrjpbcs.com This method is particularly useful for synthesizing 2-aminobenzothiazoles. For example, p-substituted anilines can be cyclized to 2-amino-6-substituted benzothiazoles using potassium thiocyanate and bromine. researchgate.net

Table 1: Examples of Cyclization Reactions from Substituted Aniline Derivatives
Starting Material (Aniline Derivative)Reagent(s)Product (Benzothiazole Derivative)Reference(s)
2-AminothiophenolCarboxylic Acid / Polyphosphoric Acid2-Substituted Benzothiazole rjpbcs.com
2-AminothiophenolAldehyde / Iodine / DMF2-Substituted Benzothiazole organic-chemistry.org
p-Substituted AnilineKSCN / Bromine2-Amino-6-substituted Benzothiazole researchgate.net
4-Substituted AnilinesPotassium Thiocyanate / Bromine2-Amino-6-substituted-carbonyl benzothiazoles indexcopernicus.com

Thioamide Cyclization Routes, e.g., Jacobsen Cyclization

The Jacobsen cyclization is a powerful method for the synthesis of benzothiazoles, particularly when specific regioselectivity is required. researchgate.net This reaction involves the intramolecular radical cyclization of thiobenzanilides, which are typically prepared from the corresponding benzanilides by treatment with a thionating agent like Lawesson's reagent. acs.org The cyclization is often effected using potassium ferricyanide (B76249) in an alkaline solution. researchgate.netacs.org

This method is highly effective for the synthesis of 6-substituted benzothiazoles. researchgate.net However, it is noteworthy that for certain substrates, such as those with 3-fluoro substituents on the thiobenzanilide, a mixture of regioisomers (5- and 7-fluoro-benzothiazoles) can be formed. acs.org Despite this, modifications to the Jacobsen cyclization have been developed to allow for the synthesis of pure regioisomers. acs.org It has been noted that p-hydroxy or p-nitro aniline derivatives are generally not suitable substrates for this type of cyclization due to the nature of the single electron transfer processes involved. orgsyn.org

Table 2: Key Aspects of Jacobsen Cyclization
FeatureDescriptionReference(s)
Reaction Type Intramolecular radical cyclization researchgate.net
Starting Material Thiobenzanilide acs.org
Key Reagent Potassium ferricyanide in aqueous sodium hydroxide researchgate.netacs.org
Key Advantage High regioselectivity for certain substrates, leading to a single product researchgate.net
Limitation Can produce mixtures of regioisomers with certain substituted thiobenzanilides acs.org
Substrate Incompatibility p-Hydroxy or p-nitro aniline derivatives are often incompatible orgsyn.org

Strategies for Introducing the Nitro Functionality

To synthesize 2-iodo-6-nitrobenzo[d]thiazole, the introduction of a nitro group at the 6-position of the benzothiazole ring is a crucial step. This is typically achieved through electrophilic aromatic substitution, specifically nitration.

A common and effective method involves the direct nitration of a benzothiazole derivative using a mixture of concentrated nitric acid and sulfuric acid. rjpbcs.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene portion of the benzothiazole ring. smolecule.comgoogle.com

To achieve regioselective nitration at the 6-position, a directing group at the 2-position is often employed. For instance, nitrating 2-acylaminobenzothiazoles, such as 2-acetylaminobenzothiazole, with a mixed acid solution directs the nitration to the para-position (C6). Following the nitration step, the acyl group can be hydrolyzed to yield 2-amino-6-nitrobenzothiazole (B160904) with high purity. The nitration of ethyl benzothiazole-2-carboxylate using potassium nitrate (B79036) in concentrated sulfuric acid has also been reported to yield the 6-nitro derivative. google.com

The reaction conditions, including temperature and the ratio of nitrating agents, are critical for optimizing the yield and selectivity of the nitration process. smolecule.com

Approaches for Regioselective Iodination at the C2 Position

The final key step in the synthesis of this compound is the introduction of an iodine atom at the C2 position of the 6-nitrobenzothiazole (B29876) precursor. This can be accomplished through either direct or indirect methods.

Direct Iodination Methods

Direct iodination involves the reaction of the benzothiazole substrate with an iodinating agent. Various reagents and conditions have been developed for the direct iodination of aromatic and heteroaromatic compounds. researchgate.net For benzothiazoles, direct iodination under strongly oxidative and acidic conditions has been shown to produce iodinated products. acs.orgresearchgate.net However, the regioselectivity of direct iodination can be challenging to control, and mixtures of products may be obtained. acs.org Palladium-catalyzed C-H functionalization has also emerged as a versatile method for the direct arylation and potentially halogenation of benzothiazoles. chemrxiv.org

Indirect Iodination via Precursor Modification, e.g., Sandmeyer-type Reactions

A more controlled and widely used approach for introducing an iodine atom at a specific position on an aromatic ring is through indirect methods, most notably the Sandmeyer reaction. wikipedia.orgbyjus.com This reaction provides a reliable route to synthesize aryl halides from aryl diazonium salts. wikipedia.org

To apply this to the synthesis of this compound, a 2-amino-6-nitrobenzothiazole precursor is required. This amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. youtube.commnstate.edu

The resulting diazonium salt is then treated with a solution of potassium iodide (KI). youtube.com This leads to the displacement of the diazonium group by an iodide ion, yielding the desired this compound. The Sandmeyer reaction is often catalyzed by copper(I) salts, such as copper(I) iodide (CuI), which facilitates the decomposition of the diazonium salt and the formation of the aryl-iodine bond via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.comresearchgate.net This indirect method offers high regioselectivity, as the position of the iodine atom is determined by the initial position of the amino group.

Table 3: Comparison of Iodination Strategies for the C2 Position
MethodDescriptionAdvantagesDisadvantagesReference(s)
Direct Iodination Reaction of the benzothiazole with an iodinating agent.Potentially fewer synthetic steps.Can lack regioselectivity, leading to product mixtures. acs.orgresearchgate.net
Indirect Iodination (Sandmeyer Reaction) Conversion of a 2-amino group to a diazonium salt, followed by displacement with iodide.High regioselectivity, controlled placement of iodine.Requires a multi-step sequence starting from a 2-amino precursor. wikipedia.orgbyjus.comresearchgate.net

Application of Decarboxylative Halogenation Principles for Aryl Iodides

Decarboxylative halogenation is a fundamental method for producing organic halides by replacing a carboxylic acid group with a halogen. acs.orgacs.orgnih.govnih.gov This process is particularly valuable for synthesizing aryl halides, including those that are difficult to obtain through direct halogenation due to the directing effects of other substituents on the aromatic ring. acs.orgnih.gov The conversion of (hetero)aromatic carboxylic acids to their corresponding halides is a key transformation in organic synthesis. acs.orgacs.org

For the synthesis of aryl iodides, decarboxylative iodination offers a strategic advantage. The starting carboxylic acids are often readily available and can be prepared by the simple oxidation of corresponding methyl or other alkyl groups on the benzene ring. acs.orgnih.gov The process involves the selective cleavage of a carbon-carbon bond between the aromatic ring and the carboxyl group, with the subsequent liberation of carbon dioxide. acs.orgacs.orgnih.govnih.gov

While specific examples detailing the direct synthesis of this compound via decarboxylative halogenation are not prevalent in the reviewed literature, the general principles are broadly applicable. A general method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed, which accommodates a wide range of substrates. princeton.edu This strategy can proceed through an aryl radical intermediate, which then undergoes atom transfer to yield the desired iodo(hetero)arene. princeton.edu The reaction conditions can be tuned to favor the formation of various aryl halides, making it a versatile tool. princeton.edu For instance, a decarboxylative redox cyclization strategy has been used to synthesize 2-substituted benzothiazoles from o-chloronitroarenes and arylacetic acids, demonstrating the utility of related decarboxylative methods in accessing the benzothiazole core. organic-chemistry.org

Table 1: Overview of Decarboxylative Halogenation

FeatureDescriptionSource
Reaction Type Halodecarboxylation acs.orgacs.orgnih.govnih.gov
Substrate (Hetero)aryl Carboxylic Acids acs.orgacs.org
Product (Hetero)aryl Halides (Iodides, Bromides, Chlorides, Fluorides) acs.orgacs.orgnih.gov
Key Advantage Access to regioisomers not easily obtained by direct halogenation. acs.orgnih.gov
General Mechanism Cleavage of C-C bond, liberation of CO2, formation of C-Halogen bond. acs.orgacs.orgnih.govnih.gov

Novel Synthetic Routes and Catalytic Approaches

Recent advancements in organic synthesis have introduced several novel methods that could be applied to the synthesis of this compound. These approaches often utilize catalysis to achieve high efficiency, selectivity, and functional group tolerance.

A powerful strategy for the synthesis of 2-substituted benzothiazoles involves a palladium-catalyzed C-H functionalization coupled with an intramolecular C-S bond formation. acs.orgnih.govjst.go.jp This method often starts from thiobenzanilides or related precursors. acs.orgnih.gov The catalytic system typically consists of a palladium(II) catalyst and a copper(I) co-catalyst. acs.orgnih.gov The addition of additives like tetrabutylammonium (B224687) bromide (Bu4NBr) or potassium iodide (KI) can significantly enhance the reaction efficiency. acs.orgmdpi.com

This approach has been successfully used to synthesize a variety of substituted benzothiazoles in high yields with good tolerance for different functional groups. acs.orgnih.gov For example, the synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides has been achieved using a palladium and copper catalytic system in the presence of air and potassium iodide. mdpi.com This reaction proceeds regioselectively to give the desired products in good yields. mdpi.com The general applicability of this method suggests its potential for the synthesis of complex benzothiazole derivatives, including those with nitro and iodo substituents. jst.go.jp While a direct synthesis of this compound using this specific method is not explicitly detailed, the principles underlying the C-H functionalization and C-S bond formation are highly relevant.

Table 2: Palladium-Catalyzed/Copper-Assisted Synthesis of Benzothiazoles

Catalyst SystemPrecursor TypeKey FeaturesSource
Pd(II) / Cu(I) / Bu4NBrThiobenzanilidesHigh yields, good functional group tolerance. acs.orgnih.gov
PdCl2 / CuI / KIN-ArylcyanothioformamidesRegioselective, synthesis of 2-cyanobenzothiazoles. mdpi.com
Pd(PPh3)4 / MnO2N-ArylthioureasDirect functionalization of ortho-aryl C-H bond. organic-chemistry.org

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling a wide range of transformations under mild conditions. nih.govunc.edu This approach has been successfully applied to the C-H functionalization of heterocycles, offering a route to introduce various substituents. nih.gov The use of photoredox catalysis for the synthesis of 2-substituted benzothiazoles has been demonstrated, often employing a photosensitizer like riboflavin (B1680620) and an oxidizing agent. acs.orgrsc.org

This methodology allows for the cyclization of thiobenzanilides to form benzothiazoles under very mild, transition-metal-free conditions. acs.org The reactions are typically driven by visible light irradiation and can be performed in greener solvents like ethanol. rsc.org While direct iodination of the benzothiazole ring using photoredox catalysis is a plausible extension, specific examples for this compound are not explicitly reported. However, the principles of generating radical intermediates through photoredox cycles could be adapted for such a purpose. acs.org The combination of photoredox catalysis with other catalytic systems, such as rhodium or copper catalysis, has also been explored for the synthesis of nitrogen-containing heterocycles. rsc.orgjscimedcentral.com

Microwave-assisted synthesis has become a widely adopted technique in organic chemistry due to its ability to significantly accelerate reaction rates and improve yields. numberanalytics.comacs.org This method relies on the efficient and rapid heating of reaction mixtures through microwave irradiation. numberanalytics.com The application of microwave energy has been particularly beneficial in the synthesis of heterocyclic compounds, including benzothiazoles. numberanalytics.comsioc-journal.cn

Several studies have reported the efficient synthesis of 6-nitrobenzothiazole derivatives using microwave irradiation. tandfonline.comtandfonline.com For instance, 2-alkyl-6-nitrobenzothiazoles have been synthesized from 2-chloromethyl-6-nitrobenzothiazole under microwave activation. tandfonline.comtandfonline.com Another example is the microwave-induced condensation of 2-amino-6-nitrobenzothiazole with aldehydes to form Schiff bases, which proceeds much faster and with higher yields compared to conventional heating methods. scispace.comresearchgate.net These findings highlight the potential of microwave-assisted techniques to facilitate the synthesis of this compound, likely by accelerating key reaction steps such as cyclization or substitution reactions. The advantages of rapid heating, improved yields, and often cleaner reactions make it an attractive approach for preparing this target molecule. numberanalytics.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Schiff base from 2-amino-6-nitrobenzothiazole

MethodReaction TimeYieldSource
Conventional Heating2 hours38% scispace.comresearchgate.net
Microwave Irradiation8-10 minutes76-80% scispace.comresearchgate.net

Hypervalent iodine reagents have gained prominence as mild, efficient, and environmentally benign oxidizing agents in organic synthesis. arkat-usa.orgorganic-chemistry.orgprinceton.edu They have been successfully employed in the synthesis of various heterocyclic compounds, including 2-substituted benzothiazoles. nih.govacs.orgorganic-chemistry.org A common approach involves the intramolecular cyclization of thioformanilides using a hypervalent iodine reagent like Dess-Martin periodinane (DMP). acs.orgorganic-chemistry.org

This method is notable for its mild reaction conditions (typically at ambient temperature) and high yields. nih.govacs.org The reaction is compatible with a range of functional groups, including nitro groups, making it a viable option for the synthesis of precursors to this compound. acs.org The mechanism is believed to proceed through a thiyl radical intermediate. nih.govacs.org While the direct iodination at the 2-position of a pre-formed 6-nitrobenzothiazole using a hypervalent iodine reagent is a potential synthetic route, the literature primarily highlights their role in the cyclization step to form the benzothiazole core. nih.govacs.orgorganic-chemistry.org The versatility and mild nature of hypervalent iodine reagents make them a valuable tool in the synthesis of complex heterocyclic molecules. arkat-usa.orgfrontiersin.org

Reactivity and Chemical Transformations of 2 Iodo 6 Nitrobenzo D Thiazole

Reactivity of the Iodo Group at C2

The carbon-iodine bond at the C2 position of the benzothiazole (B30560) ring is a key site for chemical modification. The electron-withdrawing nature of the benzothiazole nucleus, further enhanced by the nitro group, makes this position susceptible to several types of reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The iodine atom at the C2 position can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. smolecule.com This reactivity is amplified by the presence of the electron-withdrawing nitro group at the C6 position, which stabilizes the intermediate Meisenheimer complex formed during the reaction. The strategic placement of the nitro group enhances the electrophilicity of the benzothiazole system, making the C2 carbon more susceptible to nucleophilic attack.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols, leading to the formation of a diverse range of 2-substituted-6-nitrobenzo[d]thiazole derivatives. For instance, the reaction with amines yields 2-amino-6-nitrobenzo[d]thiazole derivatives, which are important intermediates for the synthesis of dyes and biologically active compounds. google.comchemicalbook.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The carbon-iodine bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction, which couples organoboron compounds with organic halides, can be effectively applied to 2-iodo-6-nitrobenzo[d]thiazole. This reaction typically employs a palladium catalyst and a base to facilitate the coupling of various aryl or vinyl boronic acids or their esters at the C2 position. hpu2.edu.vnresearchgate.net This method is highly valued for its tolerance of a wide range of functional groups and its ability to create biaryl structures, which are common motifs in pharmaceuticals and advanced materials.

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties through the reaction of a terminal alkyne with the aryl iodide in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgmdpi.com This reaction is instrumental in synthesizing conjugated enynes and aryl alkynes, which are precursors to a variety of complex organic molecules. mdpi.com The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene. rug.nl This reaction forms a new carbon-carbon bond at the vinylic position of the alkene, providing a route to substituted olefins. The versatility of the Heck reaction makes it a valuable tool in the synthesis of complex organic frameworks. rug.nl

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

Coupling Reaction Reactants Catalyst System Product Type
Suzuki This compound, Arylboronic acid Pd catalyst, Base 2-Aryl-6-nitrobenzo[d]thiazole
Sonogashira This compound, Terminal alkyne Pd catalyst, Cu(I) co-catalyst, Base 2-Alkynyl-6-nitrobenzo[d]thiazole
Heck This compound, Alkene Pd catalyst, Base 2-Alkenyl-6-nitrobenzo[d]thiazole

Radical Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond in this compound can also undergo homolytic cleavage to generate a benzothiazol-2-yl radical. This can be initiated thermally or photochemically, or by using radical initiators. researchgate.netacs.org These radicals can then participate in various transformations, such as addition to double bonds or trapping by other radical species. researchgate.net While less common than ionic pathways, radical reactions provide an alternative route for the functionalization of the C2 position.

Reactivity of the Nitro Group at C6

The nitro group at the C6 position significantly influences the chemical behavior of the entire molecule and is itself a site for important chemical transformations.

Reduction Reactions to Amino or Other Nitrogen-Containing Derivatives

The most common reaction of the nitro group is its reduction to an amino group. smolecule.com This transformation is a critical step in the synthesis of many derivatives, as the resulting amino group can be further functionalized. mdpi.com Common reducing agents for this purpose include tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). The resulting 2-iodo-6-aminobenzo[d]thiazole is a versatile intermediate. For example, the amino group can be acylated, sulfonylated, or used in diazotization reactions to introduce other functionalities. chemicalbook.commdpi.com

Table 2: Common Reducing Agents for the Nitro Group

Reducing Agent Typical Conditions Product
Tin(II) Chloride (SnCl₂) Acidic medium (e.g., HCl) 6-Aminobenzo[d]thiazole derivative
Catalytic Hydrogenation (H₂, Pd/C) Pressurized hydrogen gas, solvent 6-Aminobenzo[d]thiazole derivative
Iron (Fe) Acetic acid 6-Aminobenzo[d]thiazole derivative
Sodium Hydrosulfite (Na₂S₂O₄) Aqueous or alcoholic solution 6-Aminobenzo[d]thiazole derivative

Reactivity of the Benzothiazole Ring System

The benzothiazole ring is a bicyclic heterocycle composed of a fused benzene (B151609) and thiazole (B1198619) ring. mdpi.com The presence of the electron-withdrawing nitro group at the 6-position and the inherent electronic nature of the thiazole moiety significantly influence the reactivity of the entire system.

The benzothiazole ring system is generally considered electron-poor, a characteristic that is further intensified by the presence of the nitro group at the C6 position. Consequently, electrophilic aromatic substitution (EAS) reactions on this compound require harsh conditions and are not commonly favored. acs.org

In a standard benzothiazole ring, electrophilic substitution tends to occur on the benzene portion of the molecule, with a preference for the C5 position. mdpi.com However, for this compound, the directing effects of the nitro group must be considered. The nitro group is a powerful deactivating group and a meta-director. Therefore, any potential electrophilic attack would be directed to the positions meta to the nitro group, which are C5 and C7. Between these, the C7 position is generally more favored in palladium-catalyzed arylations of benzothiazoles. nih.gov Research on related dimethoxy-activated benzothiazoles has shown that electrophilic attack, such as Vilsmeier formylation, can be directed to the C4 and C7 positions depending on the substitution pattern. clockss.org

Nucleophilic substitution is a key reaction pathway for this compound. The carbon atom at the 2-position of the thiazole ring is highly electrophilic and susceptible to attack by nucleophiles. mdpi.comscispace.com The iodine atom at this position is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

The general mechanism involves the attack of a nucleophile on the C2 carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the iodide ion to yield the substituted product. A variety of nucleophiles can be employed to displace the iodo group, allowing for the synthesis of diverse derivatives. smolecule.com For instance, the bromine atom in the analogous compound, 2-bromo-6-nitrobenzothiazole, can be readily substituted by nucleophiles like amines and thiols. evitachem.com Studies on similar 2-sulfonyl-substituted benzothiazoles have demonstrated high reactivity towards thiol nucleophiles, such as glutathione. nih.govacs.org

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Type
Amine R-NH₂ 2-Amino-6-nitrobenzo[d]thiazole derivative
Thiol R-SH 2-Thio-6-nitrobenzo[d]thiazole derivative

The benzothiazole ring can undergo cleavage under specific reaction conditions. One notable method is oxidative ring-opening. scholaris.ca Studies have shown that benzothiazole derivatives, including 6-nitrobenzothiazole (B29876), can be subjected to oxidative ring-opening using reagents like magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents. scholaris.cacdnsciencepub.com This reaction proceeds via the opening of the thiazole ring, followed by oxidation of the resulting thiol intermediate to yield an acylamidobenzene sulfonate ester. scholaris.cacdnsciencepub.comresearchgate.net

Reductive ring-opening of thiazole derivatives has also been reported, typically using sodium in liquid ammonia. researchgate.net The specific products of these reactions depend on the nature of the substituents on the ring. researchgate.netresearchgate.net These ring-opening strategies provide access to synthetically useful difunctionalized benzene derivatives that can be used in further synthetic transformations.

Derivatization Strategies for Advanced Molecular Architectures

The structural features of this compound offer multiple sites for modification, enabling its use as a scaffold for building more complex molecules. Derivatization can be achieved by targeting the thiazole nitrogen, the reactive C2-iodo bond (as discussed in 3.3.2), or other positions on the benzene ring.

The nitrogen atom in the thiazole ring (N3) possesses a lone pair of electrons and can act as a nucleophile or a base. This allows for derivatization through N-alkylation reactions. aip.orgrsc.orgaip.org The reaction typically involves treating the benzothiazole with an alkylating agent, such as an alkyl halide or a benzylic alcohol, to form a quaternary benzothiazolium salt. rsc.orgnih.gov While many studies focus on the N-alkylation of 2-aminobenzothiazoles, the principle applies to the benzothiazole ring system in general. sioc-journal.cn This modification can alter the electronic properties and solubility of the molecule and is a common strategy in the development of functional dyes and pharmaceutical agents.

Introducing functional groups at the C4, C5, and C7 positions of the benzene ring is a key strategy for creating advanced molecular architectures. researchgate.net Given the electron-poor nature of the ring in this compound, direct C-H functionalization can be challenging. acs.org

Modern synthetic methods have provided pathways to functionalize these positions. For example, iridium-catalyzed C-H borylation has been used on the related 2,1,3-benzothiadiazole (B189464) (BTD) scaffold to introduce boryl groups at the C5 or C4/C6 positions, which can then be converted to a wide range of other functional groups. acs.orgdiva-portal.org Palladium-catalyzed direct arylation is another powerful technique, which has been shown to be highly regioselective for the C7 position of benzothiazoles when using aryl bromides as coupling partners. nih.gov The presence of the nitro group at C6 would influence the regioselectivity of such reactions, likely directing functionalization to the C5 and C7 positions.

Formation of Schiff Base Derivatives from 2-Amino-6-nitrobenzo[d]thiazole

The primary amine group in 2-amino-6-nitrobenzo[d]thiazole serves as a versatile functional handle for further chemical modifications, most notably through condensation reactions with carbonyl compounds to form Schiff bases (imines). This reaction is a cornerstone for synthesizing a diverse array of derivatives. The formation of the imine (C=N) bond is typically achieved by reacting 2-amino-6-nitrobenzo[d]thiazole with various aldehydes and ketones.

The synthesis generally involves the condensation of equimolar amounts of 2-amino-6-nitrobenzo[d]thiazole with an appropriate aldehyde in a suitable solvent, such as ethanol. rjpbcs.com The reaction is often catalyzed by a few drops of an acid, like glacial acetic acid, and brought to completion by refluxing the mixture for several hours. rjpbcs.comrsc.org The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). rjpbcs.com

A common procedure involves dissolving 0.01 mol of 2-amino-6-nitrobenzothiazole (B160904) and 0.015 mol of an aromatic aldehyde in about 40 ml of ethanol, adding 4-5 drops of glacial acetic acid, and refluxing the mixture for 8-10 hours. rjpbcs.com Upon completion, the resulting Schiff base product is purified, typically by recrystallization from a solvent like ethanol. rjpbcs.com For instance, the reaction with benzaldehyde (B42025) under these conditions yields N-benzylidene-6-nitro[d]thiazol-2-amine. rjpbcs.com

In addition to conventional heating, microwave-assisted synthesis has been employed to improve reaction efficiency. researchgate.net This method can significantly reduce reaction times and increase yields. For example, the microwave-assisted reaction of 2-amino-6-nitrobenzothiazole with 3,5-diiodosalicylic aldehyde can achieve a yield of 76-80% in just 8-10 minutes. researchgate.net In contrast, the same reaction without microwave irradiation resulted in a much lower yield of 38% after 2 hours of conventional heating. researchgate.net

The versatility of this reaction allows for the synthesis of a wide range of Schiff bases by varying the aldehyde reactant. Aromatic aldehydes, including substituted benzaldehydes and other heterocyclic aldehydes, are frequently used to create a library of derivatives. rjpbcs.comijcps.com The condensation with chalcones (α,β-unsaturated ketones) in dimethylformamide (DMF) using concentrated sulfuric acid as a catalyst has also been reported to produce corresponding 1,3-diphenylallylidene benzothiazole-2-amine derivatives. sphinxsai.com

The structures of these synthesized Schiff bases are typically confirmed using various spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). rjpbcs.com The IR spectra characteristically show an absorption band for the imine (N=CH) group in the region of 1635-1680 cm⁻¹. rjpbcs.com

Table 1: Examples of Synthesized Schiff Base Derivatives from 2-Amino-6-nitrobenzo[d]thiazole

Aldehyde/Carbonyl ReactantResulting Schiff BaseReaction ConditionsYield (%)Melting Point (°C)Reference
BenzaldehydeN-benzylidene-6-nitro[d]thiazol-2-amineEthanol, Glacial Acetic Acid, Reflux (8-10 hrs)64%278-280 rjpbcs.com
3,5-Diiodosalicylic aldehyde2-(((3,5-diiodosalicylidene)amino) -6-nitrobenzo[d]thiazoleMicrowave Irradiation (8-10 min)76-80%Not Specified researchgate.net
Substituted Chalcone1,3-diphenylallylidene benzothiazole-2-amine derivativeDMF, Conc. H₂SO₄, Reflux (4-7 hrs)~73%Not Specified sphinxsai.com
2,5-DimethoxybenzaldehydeN-(2,5-dimethoxybenzylidene) -6-nitrobenzo[d]thiazol-2-amineEthanol, CondensationNot SpecifiedNot Specified rjpbcs.comijcps.com
TetrahydroquinazolinoneN-(2-methyl-2-phenyl-1,2,3,8a -dihydroquinazolin-4(4aH)-ylidene) -6-nitrobenzo[d]thiazol-2-amineEthanol, Reflux (10-16 hrs)62%118 arabjchem.org

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Iodo-6-nitrobenzo[d]thiazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

1H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, the aromatic region of the spectrum would be of particular interest. The benzo[d]thiazole ring system contains three protons. The electron-withdrawing effects of the nitro group at the 6-position and the iodine atom at the 2-position, along with the inherent electronic structure of the heterocyclic ring, would influence the chemical shifts of these protons, causing them to appear in the downfield region of the spectrum. The splitting patterns (singlet, doublet, doublet of doublets) and coupling constants (J-values) would reveal the ortho, meta, and para relationships between the protons on the benzene (B151609) ring.

13C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the case of this compound, the spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts would be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. The carbon atom attached to the iodine (C2) would be significantly shifted, as would the carbons in the vicinity of the electron-withdrawing nitro group (C6 and adjacent carbons). Carbons of the thiazole (B1198619) part of the ring system would also have characteristic chemical shifts.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, helping to trace the proton network within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected absorptions would include:

N-O stretching vibrations from the nitro group, typically appearing as two strong bands in the regions of approximately 1500-1560 cm⁻¹ (asymmetric stretch) and 1300-1370 cm⁻¹ (symmetric stretch).

C=N stretching vibration of the thiazole ring, which would be expected in the 1600-1650 cm⁻¹ region.

Aromatic C=C stretching vibrations from the benzene ring, appearing in the 1400-1600 cm⁻¹ region.

C-I stretching vibration , which would be found in the far-infrared region, typically below 600 cm⁻¹.

An illustrative data table of expected IR absorptions is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1500 - 1560
Nitro (NO₂)Symmetric Stretch1300 - 1370
Thiazole C=NStretch1600 - 1650
Aromatic C=CStretch1400 - 1600
C-IStretch< 600

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. For this compound, Raman spectroscopy would also be effective in identifying the key functional groups. The symmetric vibrations, such as the symmetric stretch of the nitro group, often produce strong signals in the Raman spectrum. The vibrations of the aromatic ring system would also be Raman active. The C-I bond, involving a heavy atom, would be expected to give a characteristic low-frequency Raman signal.

In the absence of direct experimental data, the detailed spectroscopic analysis of this compound remains a matter of scientific prediction based on established principles and comparison with related compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of "this compound" through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of "this compound". By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish the specific molecular formula from other potential formulas with the same nominal mass. For "this compound" (C7H3IN2O2S), the expected exact mass can be calculated and compared with the experimental value, typically within a few parts per million (ppm), to confirm its identity. This level of precision is crucial for validating the successful synthesis of the target compound and for identifying its presence in complex mixtures.

In studies of related nitroaromatic compounds, HRMS has been pivotal. For instance, in the characterization of novel benzothiazole-hydrazone derivatives, HRMS was used to confirm the structures of the synthesized compounds. researchgate.net The technique is particularly valuable for nitro-containing compounds, as it can resolve the isotopic pattern and provide unambiguous identification. nih.gov

Table 1: Theoretical Isotopic Distribution for [C7H3IN2O2S]+

Mass (Da) Relative Abundance (%)
319.8964 100.00
320.8997 7.59

Note: This table represents a theoretical calculation and serves as an example of the data obtained from an HRMS experiment.

Electrospray Ionization Mass Spectrometry (ESMS) is a soft ionization technique that allows for the analysis of "this compound" with minimal fragmentation, primarily showing the protonated molecule [M+H]+ or other adducts. This is particularly useful for confirming the molecular weight of the intact molecule.

Tandem mass spectrometry (MS/MS) experiments using ESMS can provide detailed structural information by inducing fragmentation of a selected precursor ion. For "this compound", the fragmentation pattern would likely involve characteristic losses of the nitro group (NO2), the iodine atom (I), and potentially cleavage of the thiazole ring. The fragmentation of the nitro derivative would likely show prominent ions arising from the loss of the nitro group. nih.gov The study of other benzothiazole (B30560) derivatives has shown that cleavage of the thiazole ring is a common fragmentation pathway. nih.govnih.gov It is important to note that the ionization conditions and mobile phase additives can influence the fragmentation pathways, and in some cases, lead to in-source reactions such as deiodination. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful non-destructive techniques used to probe the electronic structure of "this compound". The absorption of UV-visible light promotes electrons from the ground state to higher energy excited states, while fluorescence is the emission of light as the molecule relaxes back to the ground state.

The UV-Vis absorption spectrum of "this compound" is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the benzothiazole core and the nitroaromatic system. Studies on related benzothiazole derivatives show absorption maxima in the range of 330-340 nm. researchgate.net The presence of the electron-withdrawing nitro group and the iodo substituent will influence the position and intensity of these absorption bands.

Many benzothiazole derivatives are known to be fluorescent. researchgate.net The fluorescence emission spectrum of "this compound", upon excitation at an appropriate wavelength, would provide information about its excited state properties. However, nitro-containing aromatic compounds often exhibit weak fluorescence or are non-fluorescent due to efficient non-radiative decay pathways promoted by the nitro group. The fluorescence properties would be highly dependent on the solvent polarity and the specific electronic interactions within the molecule. Theoretical studies on related benzothiazole-based fluorescent probes have been used to understand the excited-state intramolecular proton transfer (ESIPT) behavior and photophysical properties. nih.gov

Table 2: Expected Spectroscopic Data for this compound in a Common Organic Solvent (e.g., Methanol)

Technique Parameter Expected Value/Range
UV-Vis λmax (nm) ~330 - 350 nm

Note: These are estimated values based on data for structurally similar compounds.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of "this compound" would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

Furthermore, this technique reveals intermolecular interactions, such as π-π stacking, hydrogen bonding, and halogen bonding, which dictate the crystal packing. While a crystal structure for "this compound" is not publicly available, data from related structures, such as 2-amino-6-nitrobenzothiazole (B160904), can provide insights into the expected molecular geometry and packing motifs. nih.gov The planarity of the benzothiazole ring system and the orientation of the nitro and iodo substituents would be of particular interest.

Electrochemical Characterization Techniques, e.g., Voltammetry

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of "this compound". These methods provide information on the potentials at which the molecule undergoes oxidation and reduction, as well as the stability of the resulting charged species.

The electrochemical behavior of "this compound" will be dominated by the reduction of the nitro group, which is a well-known electroactive functional group. The reduction of nitroaromatic compounds typically proceeds through a series of steps, often involving the formation of a radical anion. researchgate.net The potential at which this reduction occurs is influenced by the electronic nature of the other substituents on the aromatic ring. The presence of the electron-withdrawing iodo group is expected to facilitate the reduction of the nitro group, shifting the reduction potential to less negative values compared to unsubstituted nitrobenzothiazole.

In a typical cyclic voltammetry experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is subjected to a linearly swept potential. The resulting current is plotted against the applied potential, yielding a voltammogram. For "this compound", a prominent irreversible reduction peak corresponding to the reduction of the nitro group would be expected. The study of 2-amino-6-nitrobenzothiazole has shown that voltammetric methods can be developed for its determination, highlighting the electrochemical activity of the nitrobenzothiazole core. researchgate.net The oxidation of the benzothiazole ring system may also be observable at higher positive potentials.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-amino-6-nitrobenzothiazole

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic nature of 2-Iodo-6-nitrobenzo[d]thiazole. These methods model the molecule's electron distribution, which governs its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and the total electronic energy of a molecule. For benzothiazole (B30560) derivatives, calculations are often performed using the B3LYP functional with a basis set such as 6-311+G(d,p) or LANL2DZ for metal complexes. researchgate.net This process yields the lowest energy conformation of this compound, providing precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For benzothiazole systems, the HOMO-LUMO gap is a frequently calculated parameter to assess reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net In analogous nitro-substituted benzothiazoles, the presence of the electron-withdrawing nitro group is known to lower the energy of the LUMO and enhance the molecule's susceptibility to nucleophilic attack. The iodine atom at the 2-position can also modulate these frontier orbitals through its inductive and resonance effects. Studies on related compounds show that substituents significantly impact the energy gap. mit.edu

Compound AnalogueHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference/Comment
4-Nitrobenzo[d]thiazol-2-amine--4.2Illustrates the effect of a nitro group.
Thiazole (B1198619) Schiff Base Ligand-6.19-2.114.08Example from a related thiazole system. researchgate.net
(6-nitrobenzo[d]thiazol-2-yl)acetamide DerivativeAnalysis of the HOMO-LUMO gap was used to rationalize catalyst performance in reactions involving this compound. acs.org

Mechanistic Investigations through Transition State Calculations

Computational chemistry allows for the detailed investigation of reaction pathways by locating and characterizing transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation energy and rate.

For reactions involving benzothiazole derivatives, such as nucleophilic aromatic substitution (SNAr) or reductive coupling, DFT calculations can model the entire reaction profile. acs.orgnih.gov For instance, in the SNAr reaction of a related compound, 2-(methylsulfonyl)-6-nitrobenzo[d]thiazole, with a nucleophile, calculations identified a two-step mechanism involving a stabilized Meisenheimer complex intermediate. nih.gov The energy of the first transition state (TS1) was found to be the rate-determining step. nih.gov Similar calculations for this compound would be crucial for understanding its reactivity, especially the displacement of the iodo group, which is a common reaction for 2-halobenzothiazoles. Studies on other thiazole systems have also highlighted the importance of transition state stabilization in controlling reaction outcomes. science.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis involves exploring the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the benzothiazole core is a rigid fused-ring system, limiting its conformational flexibility. The primary source of conformational isomerism would arise from the rotation of the nitro group relative to the benzene (B151609) ring.

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time, including its interactions with solvent molecules or within a biological environment like a protein binding pocket. While specific MD studies on this compound are not prominent in the literature, this technique is widely used for similar heterocyclic compounds to understand their flexibility, solvation, and binding dynamics with protein targets. mdpi.com

Structure-Reactivity Relationship (SAR) Modeling and Predictive Analytics

Structure-Reactivity Relationship (SAR) studies aim to correlate a molecule's structural features with its chemical reactivity. For benzothiazoles, SAR models are developed by synthesizing and testing a series of analogues with varied substituents. acs.orgnih.gov

In the case of this compound, an SAR study would involve modifying the substituents at both the 2- and 6-positions. For example, replacing the iodine at C2 with other halogens (Cl, Br) or other leaving groups (e.g., methylsulfonyl) and replacing the nitro group at C6 with other electron-withdrawing or electron-donating groups. acs.org The reactivity of these analogues, for instance, in a nucleophilic substitution reaction, would then be measured and correlated with computed electronic parameters (like LUMO energy or atomic charges) to build a predictive model. A study on 2-sulfonylpyrimidines and related heteroaryl sulfones, including 2-(methylsulfonyl)-6-nitrobenzo[d]thiazole, demonstrated that reactivity could be modulated over nine orders of magnitude by systematically changing substituents. nih.govresearchgate.net

Illustrative SAR Data from Related Heteroaryl Sulfones in Reaction with Glutathione (GSH)
Compound AnalogueSubstituentsRelative Reactivity (k, M⁻¹s⁻¹)Reference
2-Methysulfonylbenzothiazole (MSBT)H at C6~0.23 acs.orgnih.gov
2-(Methylsulfonyl)-6-nitrobenzo[d]thiazoleNO₂ at C6~1200 acs.orgnih.gov

This data clearly illustrates the dramatic increase in reactivity conferred by the electron-withdrawing nitro group at the C6 position on the benzothiazole ring. acs.orgnih.gov

In Silico Studies of Molecular Interactions

In silico studies, particularly molecular docking, are used to predict how a small molecule like this compound might bind to a biological macromolecule, such as a protein or enzyme. researchgate.net This method computationally places the molecule into the active site of a target protein and calculates a binding score, which estimates the binding affinity.

Computational docking studies on other substituted benzothiazoles have successfully predicted their binding modes and interactions with enzymes like NQO2, dihydrofolate reductase (DHFR), and PPARγ. researchgate.netmdpi.commdpi.com For this compound, docking studies would reveal potential hydrogen bonds (e.g., involving the nitro group), hydrophobic interactions with nonpolar residues, and, notably, halogen bonds involving the iodine atom. The iodine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or sulfur in the protein's active site, which can significantly enhance binding affinity and selectivity. acs.org These in silico predictions are invaluable for guiding the design of new, more potent inhibitors based on the this compound scaffold.

Investigation of Intramolecular Charge Transfer Phenomena

The electronic architecture of this compound, featuring an electron-withdrawing nitro group (-NO₂) at the 6-position and a halogen substituent at the 2-position of the benzothiazole core, establishes a quintessential donor-π-acceptor (D-π-A) system conducive to intramolecular charge transfer (ICT). In this molecular arrangement, the benzothiazole scaffold can act as the π-bridge, facilitating the redistribution of electron density from an electron-rich portion (donor) to an electron-deficient portion (acceptor) upon photoexcitation. The nitro group serves as a potent electron acceptor, while the nature of the substituent at the 2-position significantly modulates the electronic properties of the molecule.

Computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating the ICT characteristics of such molecules. While specific computational data for this compound is not extensively documented in publicly available literature, analysis of closely related 2-substituted-6-nitrobenzothiazole derivatives provides significant insights into the expected phenomena.

Detailed Research Findings

Theoretical investigations on analogous benzothiazole structures reveal that the introduction of various substituents allows for the fine-tuning of electronic and charge transport properties. mdpi.com The presence of an electron-withdrawing group like the nitro moiety is crucial for creating the potential for significant ICT.

Studies on 2-amino-6-nitrobenzothiazole (B160904), a related compound, have shown that there is a substantial charge delocalization within the molecule, which is a hallmark of ICT. researchgate.net Natural Bond Orbital (NBO) analysis of 2-amino-6-nitrobenzothiazole confirms the occurrence of ICT, evidenced by changes in electron density in the σ* and π* antibonding orbitals. researchgate.net For this compound, the iodine atom, being a halogen, will influence the electronic landscape differently than an amino group, primarily through its inductive and resonance effects.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding ICT. In many benzothiazole derivatives, the HOMO is typically localized on the benzothiazole moiety, while the LUMO is situated on the acceptor group. scispace.com For this compound, it is anticipated that the LUMO would be predominantly located on the nitro group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a smaller gap generally indicating easier electronic excitation and more pronounced ICT characteristics.

Computational analyses on a series of benzothiazole derivatives have explored the impact of different substituents on these electronic parameters. mdpi.com The substitution at the 2-position directly influences the energy levels of the molecular orbitals and, consequently, the charge transfer properties.

Solvatochromism, the change in the absorption or emission spectra of a compound with the polarity of the solvent, serves as an experimental indicator of ICT. nih.gov Molecules with significant ICT character typically exhibit strong solvatochromic shifts because their dipole moment changes upon electronic excitation, leading to differential stabilization of the ground and excited states by solvents of varying polarity. nih.gov Studies on thiazole-hydrazone conjugates have demonstrated their solvatochromic properties, which were correlated with quantum chemical parameters via DFT studies. chimicatechnoacta.ru It is expected that this compound would also exhibit solvatochromism.

The following tables present representative computational data for analogous benzothiazole derivatives, which can be used to infer the properties of this compound.

Table 1: Calculated Electronic Properties of a Model Benzothiazole Derivative (Comp4) with a Nitro Acceptor Group mdpi.com

ParameterGas PhaseEthanolAcetoneDMFDMSO
λmax (nm) 400419417420421
Oscillator Strength (f) 0.28540.38070.36680.37850.3806
Excitation Energy (eV) 3.092.952.972.952.94

This data is for a benzothiazole derivative containing a furan (B31954) unit and a nitro group, illustrating the effect of a strong acceptor on the electronic absorption properties in various solvents. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for 2-Amino-6-nitrobenzothiazole researchgate.net

ParameterValue
HOMO Energy (eV) -6.45
LUMO Energy (eV) -3.21
HOMO-LUMO Gap (eV) 3.24
Dipole Moment (Debye) 8.41

This table showcases the electronic parameters calculated for a related nitrobenzothiazole derivative. The large dipole moment is indicative of significant charge separation in the ground state, a precursor for ICT. researchgate.net

Advanced Applications and Research Directions in Chemical Science

Role in Heterocyclic Scaffold Design for Complex Organic Molecules

The benzothiazole (B30560) core is a privileged scaffold in medicinal chemistry and organic synthesis, known for its presence in a wide range of biologically active compounds. biointerfaceresearch.comijper.org 2-Iodo-6-nitrobenzo[d]thiazole acts as a pivotal precursor in the construction of more elaborate molecular architectures. The carbon-iodine bond at the 2-position is particularly reactive, making it an ideal handle for transition metal-catalyzed cross-coupling reactions. nih.govsemanticscholar.org

This reactivity allows for the strategic introduction of various substituents, including aryl, alkyl, and vinyl groups, through well-established methods like Suzuki, Stille, and Sonogashira couplings. nih.gov Such reactions are fundamental to building molecular complexity from simple starting materials. digitellinc.com The presence of the electron-withdrawing nitro group significantly influences the electronic nature of the benzothiazole ring system, which can be crucial for modulating the biological activity or physical properties of the final target molecule. Researchers leverage this "building block" approach to synthesize novel compounds with potential applications in drug discovery and materials science. nih.govrjpbcs.com For instance, the 2-amino-6-nitrobenzothiazole (B160904) derivative, which can be synthesized from the 2-iodo precursor, is a common starting point for creating complex Schiff bases and other pharmacologically relevant molecules. rjpbcs.com

Precursor in Advanced Materials Science Research

The distinct electronic characteristics of this compound make it a valuable precursor in the field of materials science, particularly for applications in optics and electronics.

Development of Nonlinear Optical Chromophores

Nonlinear optical (NLO) materials are essential for modern photonic and optoelectronic technologies. dtic.mil The design of efficient NLO chromophores often relies on creating molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group via a π-conjugated bridge. nih.govbohrium.com

The 6-nitrobenzo[d]thiazole moiety serves as a potent electron acceptor. scientificlabs.ie By using the iodine at the 2-position as a coupling site, this acceptor unit can be linked to various π-conjugated systems and electron-donating groups. This modular synthesis allows for the fine-tuning of the intramolecular charge transfer (ICT) characteristics of the chromophore, which is directly related to its NLO response. Research has shown that chromophores incorporating the 6-nitrobenzothiazole (B29876) unit exhibit significant second-order NLO properties, making them promising candidates for applications in electro-optic modulators and other photonic devices. scientificlabs.ieresearchgate.net

Table 1: Examples of NLO Chromophore Design Principles
ComponentFunctionExample MoietyContribution to NLO Properties
Electron AcceptorPulls electron density across the molecule.6-Nitrobenzo[d]thiazoleCreates a strong dipole moment change upon excitation, enhancing hyperpolarizability (β).
π-Conjugated BridgeFacilitates electron delocalization and charge transfer.Stilbene, Thiophene, PolyeneConnects donor and acceptor; length and type affect the ICT and absorption wavelength.
Electron DonorPushes electron density into the π-system.Dialkylamino, Alkoxy groupsInitiates the intramolecular charge transfer process.

Components in Conjugated Polymer Systems

Conjugated polymers are a class of organic materials with alternating single and double bonds, leading to delocalized π-electrons along the polymer backbone. These materials are investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). mdpi.com The properties of these polymers can be tailored by incorporating different monomer units into the polymer chain.

This compound is a suitable candidate as a monomer in the synthesis of donor-acceptor (D-A) type conjugated polymers. rsc.org The iodine atom provides a reactive site for polymerization via cross-coupling polycondensation reactions. The electron-deficient (acceptor) nature of the 6-nitrobenzothiazole unit, when alternated with an electron-rich (donor) monomer, can lead to polymers with narrow band gaps and desirable electronic properties. rsc.orgresearchgate.net This D-A strategy is a cornerstone of modern conjugated polymer design, allowing for precise control over the material's optical absorption, fluorescence, and charge transport characteristics. acs.org

Applications in Catalysis Research

The structural features of this compound and its derivatives also lend themselves to applications in the field of catalysis.

Ligand Design for Metal-Catalyzed Reactions

The benzothiazole skeleton contains both nitrogen and sulfur atoms, which can act as coordination sites for transition metals. biointerfaceresearch.comwisdomlib.org By chemically modifying this compound, it is possible to design sophisticated ligands for metal catalysts. The iodine can be substituted with other functional groups capable of chelation, creating bidentate or multidentate ligands.

The electronic properties of the resulting ligand, and consequently the catalytic activity of the metal complex, can be tuned by the persistent presence of the nitro group. nih.gov This electron-withdrawing group can influence the electron density at the metal center, thereby affecting its reactivity, stability, and selectivity in catalytic transformations such as cross-coupling, hydrogenation, or oxidation reactions. biointerfaceresearch.com

Substrate in Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While transition metal catalysis often focuses on the reactivity of the carbon-iodine bond, the electronic nature of this compound makes it an interesting substrate for certain organocatalytic transformations. The aromatic ring is highly electron-deficient due to the influence of both the nitro group and the thiazole (B1198619) ring.

This electron deficiency makes the aromatic ring susceptible to nucleophilic attack, a process that can be facilitated by certain organocatalysts. Furthermore, iodo-nitro-aromatic compounds can be substrates in reactions where the iodine atom is activated or participates in hypervalent iodine chemistry. rsc.org While a niche area, the use of such electronically biased substrates in organocatalysis is a growing field of interest for developing novel, metal-free synthetic methodologies. organic-chemistry.org The flavin-dependent iodotyrosine deiodinase enzyme, for example, catalyzes reductive dehalogenation where the rate is highly dependent on the electronic nature of the substrate, with electron-withdrawing groups suppressing catalysis. nih.gov This highlights the principle that the electronic tuning provided by the nitro group can be a critical factor in substrate reactivity.

Chemical Biology Probes and Ligands for Mechanistic Elucidation

The unique structural features of this compound, namely the electrophilic carbon-iodine bond at the 2-position and the electron-withdrawing nitro group at the 6-position, position it as a compound of significant interest for the development of sophisticated tools in chemical biology. Its potential lies in its ability to interact with biological macromolecules in a specific and often permanent manner, allowing for the detailed study of complex biological processes.

Chemical probes are small molecules designed to selectively interact with a biological target, such as a protein, to study its function within a cellular context. The development of such probes is crucial for understanding disease mechanisms and identifying new therapeutic targets. The this compound scaffold is a promising candidate for designing activity-based probes (ABPs), which typically feature a reactive group (or "warhead") that forms a covalent bond with the target protein, often at a specific, functionally important amino acid residue.

The iodine atom at the C2 position of the benzothiazole ring is the key reactive group. This position is rendered electrophilic and susceptible to nucleophilic substitution by the electron-withdrawing nature of the fused thiazole ring. This reactivity can be harnessed to target nucleophilic amino acid residues, most notably cysteine. The binding of such electrophilic compounds to cysteines can alter a protein's activity and provides a method for mapping reactive, functionally significant cysteines within the proteome. rockefeller.edu By attaching a reporter tag (like a fluorophore or a biotin (B1667282) moiety) to the benzothiazole scaffold, researchers could use this compound derivatives to covalently label target proteins. This would enable the visualization, isolation, and identification of these proteins, thereby elucidating their roles in various biochemical pathways. This strategy is valuable for exploring therapeutic hypotheses for a range of diseases before they are tested in clinical settings. nih.gov

Covalent inhibitors have re-emerged as an important class of therapeutic agents due to their potential for high potency, prolonged duration of action, and ability to target shallow binding pockets. The design of these inhibitors involves a recognition element that directs the molecule to the target protein and a reactive "warhead" that forms a covalent bond with a specific amino acid.

The this compound molecule is well-suited to serve as a covalent warhead. The carbon-iodine bond at the 2-position of benzothiazoles is known to be reactive and can participate in coupling reactions, demonstrating its susceptibility to bond formation. researchgate.net In the context of a protein binding site, this C-I bond can undergo nucleophilic attack by a proximate cysteine, histidine, or lysine (B10760008) residue. This reaction, a form of targeted arylation, results in the formation of a stable, covalent bond between the inhibitor and the protein, effectively and irreversibly inactivating it. The benzothiazole moiety itself acts as the scaffold that can be modified with other substituents to achieve specific, non-covalent interactions with the target's binding site, ensuring that the covalent reaction is highly directed and selective. This approach allows for the creation of highly potent and selective inhibitors for various enzyme families, such as kinases, proteases, and metabolic enzymes.

The affinity and selectivity of a ligand for its macromolecular target are governed by a complex interplay of non-covalent and covalent interactions. Understanding these structure-interaction relationships is fundamental to rational drug design. For this compound, several key structural features dictate its potential interactions.

The Benzothiazole Scaffold: The planar, bicyclic aromatic ring system can engage in favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine within a protein's binding pocket. semanticscholar.org

The 6-Nitro Group: As a strong electron-withdrawing group, the nitro moiety influences the electronic properties of the entire molecule, enhancing the electrophilicity of the C2 position. svedbergopen.comresearchgate.net Furthermore, the oxygen atoms of the nitro group are potent hydrogen bond acceptors and can form crucial hydrogen bonds with donor residues (e.g., arginine, asparagine) in a binding site, significantly contributing to binding affinity. mdpi.comnih.gov

The 2-Iodo Group: Beyond its role as a covalent warhead, the iodine atom is a highly effective halogen bond donor. ijres.org A halogen bond is a non-covalent interaction between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein. acs.org The strength of these interactions typically follows the trend I > Br > Cl, making iodine a particularly strong contributor to binding energy. nih.govnih.gov This directional interaction can confer a high degree of specificity and affinity to a ligand. nih.gov

Molecular docking simulations of related nitroaromatic and halogenated compounds have confirmed the importance of these interactions—hydrogen bonding by nitro groups and π-π stacking by aromatic rings—in achieving stable ligand-protein complexes. nih.govresearchgate.net

Structural FeaturePotential Interaction TypeInteracting Partner (in Protein)Contribution to Binding
Benzothiazole Ringπ-π Stacking / HydrophobicAromatic residues (Trp, Tyr, Phe)Affinity and Specificity
6-Nitro GroupHydrogen Bonding (Acceptor)H-bond donors (e.g., Arg, Asn, Ser)Affinity and Selectivity
2-Iodo GroupHalogen Bonding (Donor)Lewis bases (e.g., Backbone C=O, Ser/Thr -OH)Affinity and Directional Specificity
2-Iodo GroupCovalent BondingNucleophilic residues (e.g., Cys)Irreversible Inhibition / Potency

Future Perspectives and Emerging Research Opportunities

The field of chemical synthesis is continually evolving towards more efficient, safer, and environmentally responsible methods. For specialized heterocyclic compounds like this compound, these advancements open up new avenues for research and application, from sustainable manufacturing to high-throughput discovery platforms.

Traditional methods for synthesizing complex organic molecules often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant chemical waste. The principles of green chemistry aim to mitigate this environmental impact. For the synthesis of benzothiazoles and their halogenated derivatives, several sustainable strategies are being explored.

Green Solvents: Replacing volatile organic compounds (VOCs) with environmentally benign solvents is a key goal. Water has been shown to be an effective medium for the synthesis of 2-aminobenzothiazoles, often accelerating reaction rates. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. mdpi.com Microwave irradiation allows for rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the formation of byproducts. scielo.brresearchgate.netnih.gov This technique has been successfully applied to the synthesis of a wide range of benzothiazole derivatives. scielo.brresearchgate.net

Catalysis: The development of efficient and recyclable catalysts can replace toxic reagents and improve atom economy. Various protocols utilize catalysts for benzothiazole synthesis that can be recovered and reused multiple times without a significant loss of activity. nih.gov Strategies include using iodine to promote condensation reactions or employing metal-free conditions where possible. organic-chemistry.org

Applying these principles to the synthesis of this compound could involve a multi-step process where the initial formation of the nitro-substituted benzothiazole core is performed using a microwave-assisted, water-based, or catalytically driven method, followed by a selective and efficient iodination step.

Synthetic ApproachKey AdvantagesRelevance to this compound
Microwave-Assisted SynthesisDrastically reduced reaction times; Improved yields; Energy efficient. nih.govRapid construction of the core benzothiazole ring system.
Aqueous Media SynthesisEnvironmentally benign; Non-toxic; Can accelerate reaction rates. rsc.orgEliminates the need for hazardous organic solvents.
Reusable CatalystsReduces waste; Lowers cost; Simplifies purification. nih.govImproves the overall efficiency and sustainability of the synthesis.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety due to the small reaction volumes at any given time, and improved scalability.

The synthesis of heterocyclic scaffolds, including condensed benzothiazoles, has been successfully adapted to multistep continuous-flow protocols. researchgate.net A hypothetical flow synthesis of this compound could involve several connected modules. The first module could perform the cyclization to form the benzothiazole ring from appropriate precursors. The reaction stream would then pass directly into a second module for the iodination reaction, followed by an in-line purification step.

This integration into automated systems allows for the rapid synthesis of a library of analogues. By systematically varying the starting materials fed into the flow reactor, researchers can quickly generate a diverse set of derivatives for structure-activity relationship (SAR) studies. This high-throughput approach can significantly accelerate the discovery and optimization of new chemical probes and potential drug candidates based on the this compound scaffold.

Design of Next-Generation Functional Materials based on Benzothiazole Frameworks

The benzothiazole core, a bicyclic system composed of fused benzene (B151609) and thiazole rings, represents a privileged scaffold in the development of advanced functional materials. Its rigid, planar structure and rich electron density make it an ideal building block for creating materials with tailored optoelectronic, sensing, and catalytic properties. A particularly promising, though specialized, derivative for this purpose is This compound . This compound incorporates two highly strategic functional groups—an iodo group at the 2-position and a nitro group at the 6-position—that provide distinct and complementary handles for the rational design of sophisticated molecular and macromolecular architectures.

The strategic placement of the iodo and nitro groups on the benzothiazole framework allows for orthogonal chemical modifications. The 2-iodo group serves as a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, essential for constructing extended π-conjugated systems. Simultaneously, the 6-nitro group acts as a powerful electronic modulator, influencing the material's energy levels and providing a site for further chemical transformation. This dual functionality makes this compound a valuable synthon for creating next-generation materials for applications in organic electronics, photocatalysis, and chemical sensing.

Detailed Research Findings and Applications

While direct, extensive application of this compound itself in large-scale materials is an emerging area, its design principles are rooted in well-established chemical transformations. Research into related benzothiazole structures provides a strong foundation for predicting its utility.

A. Synthetic Versatility via the 2-Iodo Group

The carbon-iodine bond at the 2-position is the molecule's primary gateway for molecular elongation and polymerization. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers and complex organic molecules. These polymers are the active components in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to precisely introduce new building blocks at this position allows for fine-tuning of the final material's electronic and photophysical properties.

Table 1: Potential Cross-Coupling Reactions for Functionalization of this compound
Reaction NameCoupling PartnerResulting LinkageApplication in Materials Science
Suzuki CouplingOrganoboron Reagent (e.g., Arylboronic acid)Aryl-ArylSynthesis of conjugated polymers for OFETs and OPVs.
Sonogashira CouplingTerminal AlkyneAryl-AlkyneCreation of rigid, linear polymers and molecular wires with high charge carrier mobility.
Heck CouplingAlkeneAryl-AlkeneFormation of stilbene-like structures, tuning conjugation length and optical properties.
Buchwald-Hartwig AminationAmineAryl-AmineDevelopment of hole-transport materials and electrochromic polymers.

B. Electronic Tuning via the 6-Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group. Its presence at the 6-position significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the benzothiazole system. This electronic perturbation is critical for several applications:

N-type Semiconductor Development: By lowering the LUMO energy, the nitro group enhances the electron affinity of the benzothiazole unit, making it a candidate for n-type (electron-transporting) materials in organic electronics. A balanced charge transport (both hole and electron) is crucial for efficient electronic devices.

Photocatalysis: Benzothiazole-based Covalent Organic Frameworks (COFs) have been explored for photocatalytic CO₂ conversion. acs.orgacs.org The introduction of a nitro group can modify the band gap and band alignment of such materials, potentially enhancing their light-harvesting capabilities and photocatalytic efficiency. acs.orgacs.org

Sensing Applications: The electron-deficient nature of the nitro-substituted ring can enhance its interaction with electron-rich analytes, forming the basis for chemosensors.

Furthermore, the nitro group can be chemically reduced to an amino group (-NH₂). This transformation converts a strong electron-withdrawing group into a strong electron-donating and hydrogen-bonding group, drastically altering the electronic properties and providing a new site for further functionalization, such as the formation of Schiff bases or amides to build larger, more complex systems like COFs. acs.org

Table 2: Influence of Functional Groups on Benzothiazole Framework Properties
Functional GroupPositionPrimary Role in Material DesignPotential Impact on Material Properties
Iodo (-I)2Synthetic Handle (Cross-Coupling)Enables polymerization and extension of π-conjugation.
Nitro (-NO₂)6Electronic Modulation (Electron-Withdrawing)Lowers HOMO/LUMO levels; enhances n-type character; potential for reduction to an amino group.
Amino (-NH₂) (Post-modification)6Electronic Modulation (Electron-Donating) / H-BondingRaises HOMO/LUMO levels; provides site for condensation reactions to form polymers or COFs.

The combination of these features in a single molecule makes this compound a powerful building block. For instance, a synthetic route could involve a Sonogashira coupling at the 2-position to create a rigid, conjugated backbone, followed by the reduction of the nitro group and subsequent condensation to link these backbones into a porous, 2D framework. This strategy offers a high degree of control over the final material's structure and electronic properties, paving the way for the development of next-generation functional materials with precisely engineered characteristics.

Q & A

Q. What synthetic strategies are effective for introducing nitro and iodo groups into benzo[d]thiazole derivatives like 2-Iodo-6-nitrobenzo[d]thiazole?

  • Methodological Answer : Two primary routes are explored:
  • Route A : Sequential nitration followed by iodination. Begin with benzo[d]thiazole, nitrate at the 6-position using HNO₃/H₂SO₄ under controlled cooling (0–5°C) to minimize byproducts. Subsequent iodination employs N-iodosuccinimide (NIS) in acetic acid at 80°C, leveraging electrophilic aromatic substitution .
  • Route B : Direct halogenation of pre-nitrated intermediates. For example, 6-nitrobenzo[d]thiazole can undergo iodination via Ullmann coupling using CuI as a catalyst in DMF at 120°C, though yields may vary due to steric hindrance from the nitro group .
  • Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 26% (low-yield methods) to 60% after optimization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted rings) and confirm iodine’s electron-withdrawing effects (deshielding adjacent protons). Use DEPT-135 to distinguish CH₃/CH₂ groups if present .
  • FT-IR : Detect nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and C-I bonds (~500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic pattern (iodine’s 127/129 amu split) .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and intermolecular interactions (e.g., halogen bonding) .

Q. How can researchers mitigate thermal decomposition during the synthesis of nitro-substituted thiazoles?

  • Methodological Answer :
  • Temperature Control : Use ice baths for exothermic nitration steps and avoid exceeding 80°C during iodination .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase decomposition at high temps. Switch to dichloromethane for milder conditions .
  • Additives : Include radical inhibitors (e.g., BHT) to suppress side reactions. Post-reaction, quench with aqueous Na₂S₂O₃ to neutralize residual iodine .

Advanced Research Questions

Q. How can contradictory reports on the antimicrobial activity of this compound be resolved?

  • Methodological Answer :
  • Assay Standardization : Re-test the compound against standardized microbial strains (e.g., S. aureus ATCC 25923) using broth microdilution (CLSI guidelines). Include positive controls (ciprofloxacin) and solvent controls (DMSO ≤1%) .
  • Structure-Activity Analysis : Compare with analogs (e.g., 6-nitro vs. 6-methoxy derivatives) to isolate the nitro-iodo moiety’s role. Use molecular docking (PDB: 1JIJ) to predict binding to microbial enzymes like DNA gyrase .
  • Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase). Impurities from synthesis (e.g., unreacted iodine) may skew results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.